1-Amino-4,4-dimethylcyclohexane-1-carboxamide
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Overview
Description
1-Amino-4,4-dimethylcyclohexane-1-carboxamide is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . It is characterized by the presence of an amino group and a carboxamide group attached to a cyclohexane ring, which is substituted with two methyl groups at the 4-position
Preparation Methods
The synthesis of 1-amino-4,4-dimethylcyclohexane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethylcyclohexanone with ammonia or an amine under suitable conditions to form the corresponding imine, which is then reduced to the amine . The carboxamide group can be introduced through subsequent reaction with a suitable carboxylating agent . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-Amino-4,4-dimethylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-Amino-4,4-dimethylcyclohexane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-amino-4,4-dimethylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various interactions, including hydrogen bonding and van der Waals forces . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-4,4-dimethylcyclohexane-1-carboxamide can be compared with other similar compounds, such as:
1-Amino-4-methylcyclohexane-1-carboxamide: This compound has only one methyl group at the 4-position, which may affect its reactivity and interactions.
1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid: The presence of a carboxylic acid group instead of a carboxamide group can lead to different chemical and biological properties.
1-Amino-4,4-dimethylcyclohexane-1-methanol: The hydroxyl group in place of the carboxamide group can result in different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-amino-4,4-dimethylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)3-5-9(11,6-4-8)7(10)12/h3-6,11H2,1-2H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEKEGZXSWOPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C(=O)N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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